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Compound of Interest

Compound Name: 2-Amino-6-methoxypyridine

Cat. No.: B105723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-methoxypyridine (CAS No: 17920-35-3), a key intermediate in pharmaceutical and

agrochemical research. Due to the limited availability of public experimental spectra for this

specific compound, this guide presents a combination of predicted data, data from structurally

similar compounds, and detailed experimental protocols to assist researchers in their analytical

endeavors.

Molecular Structure and Properties
2-Amino-6-methoxypyridine, with the molecular formula C₆H₈N₂O, has a molecular weight of

124.14 g/mol . Its structure consists of a pyridine ring substituted with an amino group at the 2-

position and a methoxy group at the 6-position.

Caption: Molecular structure of 2-Amino-6-methoxypyridine.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 2-Amino-6-methoxypyridine are not readily available

in public spectral databases. However, data for the structurally similar compound, 2-amino-5-

bromo-6-methoxypyridine, can provide valuable insights into the expected chemical shifts.
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Table 1: ¹H NMR Data of 2-Amino-5-bromo-6-methoxypyridine in CDCl₃[1]

Chemical Shift (δ) ppm Multiplicity Assignment

7.48 d H-4

5.99 d H-3

4.31 br. s. -NH₂

3.91 s -OCH₃

Note: The chemical shifts for 2-Amino-6-methoxypyridine are expected to be in similar

regions, with the absence of the bromine substituent likely causing slight upfield shifts for the

aromatic protons.

Table 2: Predicted ¹³C NMR Data of 2-Amino-6-methoxypyridine

Chemical Shift (δ) ppm Assignment

~160 C6-OCH₃

~158 C2-NH₂

~139 C4

~105 C5

~95 C3

~53 -OCH₃

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy
Specific experimental IR spectra for 2-Amino-6-methoxypyridine are not publicly available.

However, the expected characteristic absorption bands can be predicted based on its

functional groups.

Table 3: Expected IR Absorption Bands for 2-Amino-6-methoxypyridine
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3400-3200 N-H
Symmetric and Asymmetric

Stretching

3050-3000 C-H (aromatic) Stretching

2950-2850 C-H (aliphatic) Stretching

1620-1580 C=C, C=N Ring Stretching

1600-1550 N-H Bending

1250-1200 C-O-C Asymmetric Stretching

1050-1000 C-O-C Symmetric Stretching

Mass Spectrometry (MS)
While experimental mass spectra are not readily available, predicted mass spectral data can be

a useful reference.

Table 4: Predicted Mass Spectrometry Data for 2-Amino-6-methoxypyridine

m/z Adduct

125.07094 [M+H]⁺

147.05288 [M+Na]⁺

123.05638 [M-H]⁻

Experimental Protocols
The following are general experimental protocols that can be adapted for the spectroscopic

analysis of 2-Amino-6-methoxypyridine.

NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of 2-Amino-6-methoxypyridine in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on concentration.

Relaxation delay: 1-5 seconds.

Spectral width: 0-12 ppm.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Spectral width: 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 2-Amino-6-methoxypyridine sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before analyzing the sample.

Mass Spectrometry
Sample Preparation (ESI-MS):

Prepare a dilute solution of 2-Amino-6-methoxypyridine (approximately 1 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote

protonation for positive ion mode analysis.

Instrumentation and Parameters:

Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer.

Ionization Mode: Positive or negative ion mode can be used, although positive mode is

generally preferred for aminopyridines.

Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments

(e.g., m/z 50-300).

Capillary Voltage: Typically 3-5 kV.

Nebulizing Gas Flow and Temperature: Optimize based on the instrument and solvent used.
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Workflow and Logical Relationships
The general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-6-
methoxypyridine is outlined below.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Structural Elucidation

2-Amino-6-methoxypyridine Sample

Dissolution in Solvent

IR Spectroscopy
(FTIR-ATR)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS)

NMR Spectra IR SpectrumMass Spectrum

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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